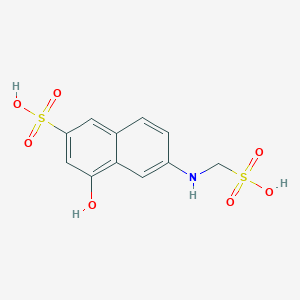
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID typically involves the reaction of 2-naphthol with formaldehyde and sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often employ batch processes with precise control over temperature and pH to maximize yield and purity.
Analyse Chemischer Reaktionen
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Common reagents used in these reactions include sodium bisulfite, formaldehyde, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, particularly azo dyes.
Biology: The compound’s derivatives are used in biochemical assays and as staining agents in microscopy.
Wirkmechanismus
The mechanism of action of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID involves its ability to undergo electrophilic substitution reactions. The hydroxyl and sulfonic acid groups enhance its reactivity towards electrophiles, facilitating the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the desired products .
Vergleich Mit ähnlichen Verbindungen
4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID can be compared with other naphthalene derivatives such as:
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Known for its use in azo dye synthesis.
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Used in the production of reactive dyes.
1-Aminonaphthalene-4-sulfonic acid: Utilized in the synthesis of acid dyes.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
6259-56-9 |
|---|---|
Molekularformel |
C11H11NO7S2 |
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
4-hydroxy-6-(sulfomethylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO7S2/c13-11-5-9(21(17,18)19)3-7-1-2-8(4-10(7)11)12-6-20(14,15)16/h1-5,12-13H,6H2,(H,14,15,16)(H,17,18,19) |
InChI-Schlüssel |
WIGCNINIKDNDBF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















